molecular formula C8H11BrN2 B2766376 2-(6-Bromopyridin-3-yl)propan-2-amine CAS No. 1379378-58-1

2-(6-Bromopyridin-3-yl)propan-2-amine

Cat. No.: B2766376
CAS No.: 1379378-58-1
M. Wt: 215.094
InChI Key: BAHCOTFDBYLPFZ-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-3-yl)propan-2-amine is a useful research compound. Its molecular formula is C8H11BrN2 and its molecular weight is 215.094. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

2-Aminopyridines, such as 2-(6-Bromopyridin-3-yl)propan-2-amine, are significant in the synthesis of bioactive natural products, medicinally important compounds, and organic materials. They are valuable synthetic targets due to their key structural cores. Efficient and flexible methods for their synthesis are in high demand, and recent methodologies have allowed for high-yield production and use in C-C cross-coupling reactions (Bolliger, Oberholzer, & Frech, 2011).

Domino Reactions

Ortho-Bromo(propa-1,2-dien-1-yl)arenes, closely related to this compound, exhibit unique reactivity under Pd catalysis. They form enamines and indoles through domino reactions, demonstrating versatility in organic synthesis (Masters, Wallesch, & Bräse, 2011).

Convertible Isocyanides

2-Bromo-6-isocyanopyridine, a variant of 2-aminopyridines, serves as a convertible isocyanide in multicomponent chemistry, demonstrating the adaptability of these compounds in synthesizing complex organic molecules (van der Heijden et al., 2016).

Catalyzed Amination

Palladium-Xantphos complex catalyzed amination of polyhalopyridines, including derivatives of this compound, has been studied, showing high yields and excellent chemoselectivity. This indicates its potential in selective synthesis processes (Ji, Li, & Bunnelle, 2003).

Enzymatic Strategies for Synthesis

Enzymatic strategies have been developed for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, showcasing the integration of biocatalysis in synthesizing derivatives of this compound (Mourelle-Insua et al., 2016).

Pharmaceutical and Chemical Intermediates

2-Amino-6-bromopyridine and its derivatives, including this compound, are important intermediates in pharmaceutical and chemical industries. Their production involves multiple steps, including diazotization and bromation, highlighting their complex synthesis (Liang, 2010).

Properties

IUPAC Name

2-(6-bromopyridin-3-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHCOTFDBYLPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379378-58-1
Record name 2-(6-bromopyridin-3-yl)propan-2-amine
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